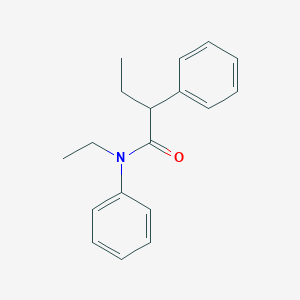
N-ethyl-N,2-diphenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N,2-diphenylbutanamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become the most effective and commonly used insect repellent worldwide.
作用机制
DEET works by interfering with the olfactory receptors of insects, making it difficult for them to detect human scent. It also acts as an irritant, causing insects to avoid contact with the treated skin.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is generally considered safe for use. However, studies have shown that prolonged exposure to high concentrations of DEET can cause skin irritation, headaches, and nausea.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments as a standard insect repellent. Its effectiveness and low toxicity make it an ideal choice for use in research. However, its use is limited by its potential to interfere with other chemical reactions and its potential to cause skin irritation in laboratory animals.
未来方向
There is ongoing research into the development of new insect repellents that are more effective and have fewer side effects than DEET. One area of focus is the use of natural compounds such as essential oils and plant extracts as insect repellents. Another area of research is the development of new formulations of DEET that are more effective and less irritating to the skin. Additionally, there is ongoing research into the mechanisms of insect olfaction, which may lead to the development of new insect repellents that are more targeted and effective.
合成方法
DEET is synthesized through a multistep process involving the condensation of ethyl acetoacetate with benzaldehyde, followed by reduction and acylation. The resulting product is then purified through recrystallization.
科学研究应用
DEET has been extensively studied for its insect repellent properties, and its use in preventing mosquito-borne diseases such as malaria, dengue fever, and West Nile virus has been well-documented. It is also used in the prevention of tick-borne diseases such as Lyme disease.
属性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-ethyl-N,2-diphenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
InChI 键 |
SGWNKAMYBLCHTC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)



![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)


![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)





